![molecular formula C10H9BrN2O2 B1328592 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 957103-97-8](/img/structure/B1328592.png)

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Vue d'ensemble

Description

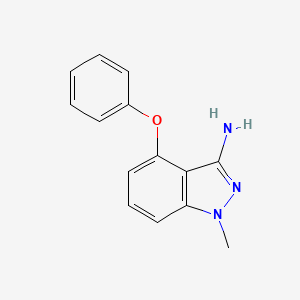

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of an imidazo ring fused to a pyridine ring, with a bromine atom and an ethyl ester group attached to the core structure. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related ethyl imidazo[1,2-a]pyridine carboxylates involves various strategies. For instance, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were synthesized and evaluated for their anti-hepatitis B virus activity, indicating the potential for synthesizing bioactive derivatives of imidazo[1,2-a]pyridine . Another approach involved the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives to yield ethyl iminothiazolopyridine-4-carboxylates . Additionally, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, demonstrating the versatility of bromination reactions in the synthesis of brominated heterocycles .

Molecular Structure Analysis

The molecular structure of ethyl imidazo[1,2-a]pyridine derivatives can be elucidated using spectroscopic methods and confirmed by elemental analysis. For example, the structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was determined using density functional theory (DFT) and compared with x-ray diffraction values, showing consistency between the calculated and experimental structures . This suggests that similar methods could be applied to determine the structure of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Chemical Reactions Analysis

Ethyl imidazo[1,2-a]pyridine carboxylates can undergo various chemical reactions. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines, followed by alkaline hydrolysis to yield the corresponding carboxylic acids . Similarly, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its ethyl ester were prepared via cyclization with bromopyruvic acid, demonstrating the reactivity of the imidazo[1,2-a]pyridine nucleus towards cyclization and functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl imidazo[1,2-a]pyridine carboxylates are influenced by their molecular structure. The presence of substituents such as bromine atoms and ethyl ester groups can affect the compound's reactivity, solubility, and stability. The DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the chemical behavior of these compounds . These properties are crucial for the development of new compounds with desired biological activities and for optimizing their synthesis.

Applications De Recherche Scientifique

Anti-Hepatitis B Virus Activity

Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. These compounds have shown high effectiveness in inhibiting the replication of HBV DNA, with IC50 values ranging from 1.3 to 9.1 µM (Chen et al., 2011).

Pharmaceutical Synthesis via Suzuki–Miyaura Borylation

The Suzuki–Miyaura borylation reaction, a key method in pharmaceutical synthesis, has been used to prepare various active agents, including ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives. These derivatives have potential applications in anti-cancer and anti-TB (tuberculosis) treatments (Sanghavi et al., 2022).

Synthesis of Amide Derivatives

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and its derivatives have been synthesized for coupling with various amino acid derivatives. This process has resulted in the production of amides with potential biological activity (Stanovnik et al., 2008).

Synthesis of Polychlorinated Imidazo[1,2-α]Pyridines

Polychlorinated imidazo[1,2-α]pyridines, synthesized as analogs of chlorinated benzimidazoles, have been explored for potential applications. This synthesis involves the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines (Gudmundsson et al., 1997).

Antimicrobial and Antioxidant Activities

Imidazo[1,2-a]pyridines festooned with pyridine, thiazole, or pyrazole moieties have been synthesized and shown to possess significant antibacterial activities. This includes 6,8-dichloro-imidazo[1,2-a]pyridine derivatives which have been evaluated for their efficacy against model bacteria (Althagafi & Abdel‐Latif, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCJRWHNVNKULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)